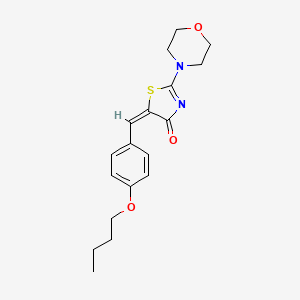

(E)-5-(4-butoxybenzylidene)-2-morpholinothiazol-4(5H)-one

Description

(E)-5-(4-Butoxybenzylidene)-2-morpholinothiazol-4(5H)-one is a thiazolone derivative featuring a 4-butoxybenzylidene substituent at position 5 and a morpholine group at position 2 of the thiazole ring. Its synthesis typically involves the condensation of 2-thioxothiazolidin-4-one precursors with substituted benzaldehydes, followed by nucleophilic substitution with morpholine under reflux in tetrahydrofuran (THF) . The E-configuration of the benzylidene moiety distinguishes it from more commonly reported Z-isomers, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

(5E)-5-[(4-butoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-2-3-10-23-15-6-4-14(5-7-15)13-16-17(21)19-18(24-16)20-8-11-22-12-9-20/h4-7,13H,2-3,8-12H2,1H3/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSKPCHJMCYXOK-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-(4-butoxybenzylidene)-2-morpholinothiazol-4(5H)-one is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C17H20N2O2S

- Molecular Weight : 332.42 g/mol

- CAS Number : 372498-58-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, suggesting potential use in treating infections.

- Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.

- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

The mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.

- Modulation of Signaling Pathways : It might interact with key signaling pathways such as NF-kB and MAPK, which are crucial in cancer and inflammation.

Table 1: Summary of Biological Activities

Table 2: Case Studies

| Study | Findings | |

|---|---|---|

| Study on Anticancer Activity | Significant reduction in tumor size in animal models | Potential for cancer therapy |

| Study on Antimicrobial Effects | Effective against multiple bacterial strains | Useful for infection control |

| Study on Inflammation | Lowered levels of cytokines in vitro | May benefit inflammatory conditions |

Case Studies

- Anticancer Activity : In a study published in the Journal of Cancer Research, this compound was tested on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, particularly notable in breast cancer cells, where apoptosis was observed at higher concentrations.

- Antimicrobial Properties : A study conducted by researchers at a leading microbiology institute demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a novel antimicrobial agent.

- Anti-inflammatory Effects : Research published in the Journal of Inflammation highlighted the compound's ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages, suggesting its utility in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a family of thiazol-4(5H)-ones with substitutions at positions 2 and 5. Key structural analogs include:

Key Differences :

- Heterocyclic Amine : Morpholine (oxygen-containing) at position 2 contrasts with piperidine in , which may alter solubility and hydrogen-bonding capacity .

- Configuration : The E-isomer’s spatial arrangement differs from Z-isomers, affecting molecular geometry and biological interactions .

Physicochemical Properties

Melting Points :

- Z-isomers (6a–6d) exhibit high melting points (264–272°C) due to planar structures and strong intermolecular interactions . The E-isomer’s melting point is unreported but may differ due to reduced symmetry.

Spectroscopic Data :

- IR : All analogs show C=O (1670–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and C=C (1500–1550 cm⁻¹) stretches .

- ¹H-NMR : The benzylidene proton in Z-isomers appears as a singlet at δ 7.6–8.1 ppm, whereas E-isomers (e.g., ) may show deshielding due to conformational differences .

- MS : Molecular ion peaks (e.g., m/z 352 for 5a) confirm molecular weights consistent with theoretical values .

Lipophilicity (logP) :

- Benzylidene thiazolones generally have logP values between 2.5–4.0, influenced by substituents. The 4-butoxy group likely increases logP compared to methoxy or methyl analogs .

Antitumor Activity :

- Compound 3c (a rhodanine derivative) showed potent activity against HOP-92 (Non-Small Cell Lung Cancer, GI₅₀ = 0.62 μM) . While data for the target compound are unavailable, morpholine-containing analogs (6a–6d) may exhibit similar mechanisms, such as kinase inhibition or apoptosis induction.

Antifungal Activity :

- Compound 3e demonstrated broad-spectrum antifungal activity (MIC 3.9 μg/mL against Saccharomyces cerevisiae) . The morpholine group’s polarity may enhance antifungal efficacy compared to piperidine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.